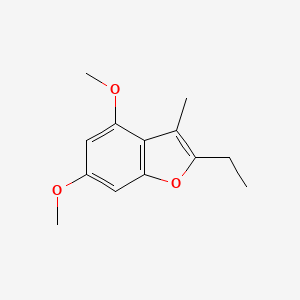

Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-

Description

"Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-" is a substituted benzofuran derivative characterized by an ethyl group at the C2 position, methoxy groups at C4 and C6, and a methyl group at C3 (). Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their pharmacological and material science applications.

Properties

CAS No. |

831171-00-7 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethoxy-3-methyl-1-benzofuran |

InChI |

InChI=1S/C13H16O3/c1-5-10-8(2)13-11(15-4)6-9(14-3)7-12(13)16-10/h6-7H,5H2,1-4H3 |

InChI Key |

NVAXXRJJKJIXOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2OC)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran typically involves several steps, starting from readily available precursors. One common synthetic route includes the alkylation of 4,6-dimethoxy-2-methylphenol with ethyl iodide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the desired benzofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic ring facilitates electrophilic substitutions, particularly at positions activated by methoxy groups. Bromination and nitration are prominent examples:

Bromination

-

Reagents/Conditions : N-Bromosuccinimide (NBS) in CCl₄ or bromine in acetic acid .

-

Position Selectivity : Bromination occurs at the methyl group (C3) or the ortho position relative to methoxy groups (C5/C6) . For example:

Nitration

-

Reagents/Conditions : Nitric acid in sulfuric acid at 0–5°C.

-

Outcome : Nitro groups typically occupy the para position to methoxy groups (C5 or C7).

Oxidation Reactions

The furan ring and alkyl substituents are susceptible to oxidation:

Furan Ring Oxidation

-

Reagents/Conditions : Ozone or KMnO₄ in acidic media.

-

Product : Cleavage of the furan ring yields a diketone intermediate, which may further oxidize to carboxylic acids.

Alkyl Group Oxidation

-

Reagents/Conditions : CrO₃ in acetic acid or K₂Cr₂O₇/H₂SO₄.

-

Product : The 3-methyl group oxidizes to a carboxylic acid, forming 2-ethyl-4,6-dimethoxybenzofuran-3-carboxylic acid.

Nucleophilic Substitution Reactions

The brominated derivatives undergo nucleophilic substitution:

With Amines

-

Reagents/Conditions : Bromomethyl derivatives react with primary amines (e.g., NH₃, CH₃NH₂) in THF at 60°C .

-

Product : Substitution yields 3-(aminomethyl)-2-ethyl-4,6-dimethoxybenzofuran .

With Thiols

-

Reagents/Conditions : Thiophenol in DMF with K₂CO₃.

-

Product : Thioether derivatives, e.g., 3-(phenylthiomethyl)-2-ethyl-4,6-dimethoxybenzofuran.

Condensation Reactions

The carbonyl group in oxidized derivatives participates in condensations:

Schiff Base Formation

Knoevenagel Condensation

Radical Coupling Reactions

The compound participates in single-electron transfer (SET) processes:

With Heteroatom Anions

-

Mechanism : Heteroatom anions (e.g., PPh₂⁻) transfer electrons to generate benzofurylmethyl radicals, which couple with heteroatom-centered radicals .

Hydrolysis Reactions

Ester and ether functionalities undergo hydrolysis:

Methoxy Group Demethylation

Ester Hydrolysis

Table 2: Influence of Substituents on Reactivity

| Substituent Position | Electronic Effect | Preferred Reaction | Example Product |

|---|---|---|---|

| 4,6-Dimethoxy | Strong +M | Electrophilic substitution at C5/C7 | 5-Bromo-2-ethyl-4,6-dimethoxy-3-methyl |

| 3-Methyl | Weak +I | Bromination/oxidation at methyl group | 3-(Bromomethyl) derivative |

| 2-Ethyl | Steric hindrance | Reduced reactivity at C2 | N/A |

Mechanistic Insights

-

Bromination : Proceeds via electrophilic aromatic substitution (EAS) with Br⁺ generated from Br₂ or NBS. Methoxy groups direct bromine to ortho/para positions .

-

Radical Coupling : Initiated by SET from heteroatom anions (e.g., PPh₂⁻), forming benzofurylmethyl radicals that cyclize and couple with heteroatom radicals .

-

Oxidation : The methyl group oxidizes via a radical intermediate, as confirmed by ESR studies.

Scientific Research Applications

2-ethyl-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Analysis

The target compound’s substituents differ from other benzofuran derivatives in key positions:

- C4/C6 Methoxy groups : Electron-donating groups that may improve antioxidant activity via radical scavenging ().

- C3 Methyl group : Contributes to steric bulk, possibly affecting binding to biological targets.

Table 1: Substituent Positions and Bioactivities of Selected Benzofurans

Pharmacological Activity Comparison

- Antioxidant Potential: Methoxy groups at C4/C6 are associated with radical scavenging. For example, benzofuran esters with methoxy substitutions exhibit DPPH scavenging activity (EC₅₀ ~8–10 mM) (). The target compound’s dimethoxy groups may confer similar properties.

- Antimicrobial Activity : Substituents at C2 and C3 influence binding to microbial targets. In molecular docking studies, benzofuran derivatives with binding energies comparable to fluconazole (e.g., compound 5a: −5.77 kcal/mol) show promise (). The ethyl and methyl groups in the target compound may enhance hydrophobic interactions with bacterial enzymes.

- Anticancer Activity : Microwave-synthesized benzofurans with C2 heterocyclic substitutions (e.g., compound 36) demonstrate cytotoxicity against cancer cells (). While the target compound lacks heterocyclic groups, its lipophilic substituents could facilitate uptake in tumor tissues.

Physicochemical Properties

- Molecular Weight : 224.3 g/mol (estimated), comparable to amiodarone (645.3 g/mol) but smaller than usnic acid (344.3 g/mol).

- Solubility : Methoxy groups improve water solubility relative to alkyl-substituted benzofurans (e.g., menthofuran, 150.2 g/mol) ().

- Synthetic Accessibility: Methoxy and ethyl groups are accessible via phenolic alkylation or Mitsunobu reactions, common in benzofuran synthesis ().

Biological Activity

Benzofuran, specifically 2-ethyl-4,6-dimethoxy-3-methyl-, is a compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that benzofuran derivatives can possess significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives exhibit potent activity against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties : Benzofuran derivatives have been studied for their anticancer effects on various human cancer cell lines. They demonstrate selective toxicity towards cancer cells while sparing normal cells, making them promising candidates in cancer therapy .

- Antiviral Effects : Some studies suggest potential antiviral properties, although this area requires further exploration to establish conclusive evidence.

The biological activity of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain studies indicate that benzofuran derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

A study synthesized several benzofuran derivatives and evaluated their effectiveness against M. tuberculosis. The most active compounds demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 3 | 8 | Antimycobacterial |

| Compound 4 | 2 | Antifungal |

Anticancer Activity

In another significant study, a derivative of benzofuran was tested against various cancer cell lines including K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The compound exhibited IC50 values of 5 μM against K562 and 0.1 μM against HL60 cells, while showing no toxicity towards normal endothelial cells (HUVEC) .

| Cell Line | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|

| K562 | 5 | None |

| HL60 | 0.1 | None |

| HeLa | N/A | None |

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituent positioning on the benzofuran ring. For example, introducing a methoxy group at the C–6 position significantly enhanced antiproliferative activity compared to other positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.